Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a compound belonging to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The molecular formula for methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is , with a molecular weight of approximately 179.68 g/mol. Its IUPAC name reflects its structure, emphasizing the presence of both carboxylate and thiazolidine functionalities.
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be sourced from specialized chemical suppliers and is classified under several categories:
The synthesis of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be achieved through various methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity. Catalysts like Lewis acids may be employed to facilitate certain steps in the reaction mechanism.
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride features a five-membered ring structure with the following key components:
The relevant structural data includes:
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can participate in various chemical reactions:
These reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently.
The mechanism of action for methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves interactions at the molecular level with biological targets. The compound exhibits various pharmacological effects due to its structural characteristics:
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride finds applications in various scientific fields:
The 1,3-thiazolidine core represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural versatility and broad spectrum of biological activities. This saturated five-membered ring containing both nitrogen and sulfur atoms exhibits distinctive electronic properties that facilitate diverse molecular interactions with biological targets. The scaffold's significance stems from its presence in clinically relevant molecules and natural products, coupled with its synthetic accessibility for structural diversification. Medicinal chemists have exploited this framework to develop compounds targeting multiple therapeutic areas, including oncology, infectious diseases, metabolic disorders, and inflammation [3] [6].
The pharmacological profile of 1,3-thiazolidine derivatives is remarkably broad. These compounds demonstrate potent anticancer activity through varied mechanisms, including tubulin polymerization inhibition and cell cycle arrest induction. For example, Sala and colleagues developed 2,3-diaryl-1,3-thiazolidin-4-one derivatives exhibiting significant cytotoxicity against breast cancer cell lines (MCF7 and SKBR-3) with IC₅₀ values as low as 2.58 μM [6]. Similarly, Sharma and coworkers reported constrained analogues of combretastatin A4 featuring the thiazolidinone ring that inhibited tubulin polymerization (IC₅₀ = 2.12 μM) and displayed potent cytotoxic effects against leukemia cells (IC₅₀ = 1.21 μM) [6]. Beyond oncology, these derivatives demonstrate significant antiviral activity against viruses including Coxsackie B4 and bovine viral diarrhea virus, as well as anti-inflammatory effects through selective COX-2 inhibition (e.g., compound IX with COX-2 IC₅₀ = 0.12 μM) [3] [6] [10]. The mesoionic character of related heterocycles like 1,3,4-thiadiazoles further enhances membrane permeability, facilitating target engagement [10].
Table 1: Therapeutic Applications of Selected 1,3-Thiazolidine Derivatives
Therapeutic Area | Derivative Structure | Biological Activity | Reference |
---|---|---|---|
Oncology | 2,3-Diarylthiazolidin-4-one | Cytotoxicity against MCF7 (IC₅₀ = 2.58 μM) | [6] |
Oncology | CA-4 Analog (Compound III) | Tubulin polymerization inhibition (IC₅₀ = 2.12 μM) | [6] |
Anti-inflammatory | Selective COX-2 inhibitor (IX) | COX-2 inhibition (IC₅₀ = 0.12 μM) | [6] |
Antiviral | Indole-thiosemicarbazide hybrids | Inhibition of Coxsackie B4 virus (IC₅₀ = 0.4-2.1 μg/mL) | [3] |
Antimicrobial | Diverse 1,3-thiazole derivatives | Broad-spectrum antibacterial/antifungal activity | [3] |
The molecular adaptability of the thiazolidine ring contributes significantly to its pharmacological utility. Structural modifications at the 2-, 3-, 4-, and 5-positions enable fine-tuning of physicochemical properties and target selectivity. The ring's ability to adopt pseudo-planar conformations facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, while the sulfur atom can participate in hydrophobic interactions or hydrogen bonding depending on its oxidation state. Additionally, the secondary amine (N-H) provides a hydrogen bond donor site critical for molecular recognition events. This versatility has cemented 1,3-thiazolidine as an indispensable framework in rational drug design, particularly for developing multi-targeted agents that address complex disease pathologies [3] [6] [10].
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride represents a structurally specialized derivative within the broader thiazolidine pharmacopeia. Its chemical structure features a 2-ethyl substituent and 4-methyl ester group, distinguishing it from simpler thiazolidine carboxylates like thiazolidine-4-carboxylic acid (a physiological sulfhydryl antioxidant with documented effects on vitality and lifespan enhancement in model organisms) [1]. The compound's molecular formula (C₇H₁₄ClNO₂S) and weight (211.70 g/mol) reflect these specific modifications to the core scaffold [2] [8]. The hydrochloride salt formation enhances the compound's crystalline stability and aqueous solubility—critical properties for pharmaceutical processing and biological evaluation.
The stereochemical configuration at the 4-position warrants particular attention, as evidenced by related compounds like ethyl L-thiazolidine-4-carboxylate hydrochloride (CAS# 86028-91-3), which exhibits specific optical rotation due to its chiral center [4]. While the absolute configuration of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride requires further characterization, its structural similarity to these derivatives suggests potential stereoselective interactions with biological targets. The ethyl substituent at the 2-position introduces increased steric bulk and lipophilicity compared to unsubstituted or methyl-substituted analogues, potentially influencing membrane permeability and target binding kinetics [2] [8] [9].
Table 2: Structural Characteristics of Methyl 2-Ethyl-1,3-Thiazolidine-4-Carboxylate Hydrochloride and Related Derivatives
Structural Feature | Methyl 2-Ethyl-1,3-Thiazolidine-4-carboxylate HCl | Ethyl L-Thiazolidine-4-carboxylate HCl | Methyl Thiazolidine-2-carboxylate HCl |
---|---|---|---|
CAS Registry Number | 1922702-13-3 | 86028-91-3 | 33305-08-7 |
Molecular Formula | C₇H₁₄ClNO₂S | C₆H₁₁NO₂S•HCl | C₅H₁₀ClNO₂S |
Molecular Weight | 211.70 g/mol | 197.68 g/mol | 183.66 g/mol |
Substituent Position 2 | Ethyl | Hydrogen | Hydrogen (carboxylate) |
Substituent Position 4 | Methyl ester | Ethyl ester | Methyl ester (position 2) |
Chiral Center | Presumed at C4 | Specified (4R) | At C2 (if prochiral) |
SMILES Notation | CCC1NC(C(=O)OC)CS1.Cl | CCOC(=O)C1CSCN1.Cl | OC(=O)C1CSNC1.Cl |
Salt Form | Hydrochloride | Hydrochloride | Hydrochloride |
Synthetic routes to such derivatives typically involve Schiff base formation between ethyl-glyoxylate derivatives and cysteamine analogs, followed by intramolecular cyclization. The hydrochloride salt is subsequently formed during crystallization. The 4-carboxylate ester moiety offers synthetic versatility for further derivatization through hydrolysis to the carboxylic acid or transesterification reactions, providing access to diverse analogs for structure-activity relationship studies [4] [9]. This functional group flexibility positions methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride as a valuable synthetic intermediate for generating structurally diverse libraries of thiazolidine-based compounds targeting specific biological pathways.
While comprehensive biological data specific to methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride remains limited in the current literature, its structural characteristics suggest significant potential. The combination of the electron-rich heterocycle, the hydrogen-bond accepting ester, and the basic amine creates a pharmacophoric profile amenable to target engagement. The ethyl substituent may confer enhanced metabolic stability compared to smaller alkyl groups, potentially improving pharmacokinetic profiles. These features, coupled with the established biological relevance of the thiazolidine scaffold, merit further investigation into its specific therapeutic applications, particularly in areas where related compounds have demonstrated efficacy, such as oncology, antiviral therapy, and metabolic regulation [1] [3] [6]. Future research should explore its physicochemical profiling, target screening, and in vitro activity assessment to elucidate its unique position within heterocyclic pharmacophores.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4